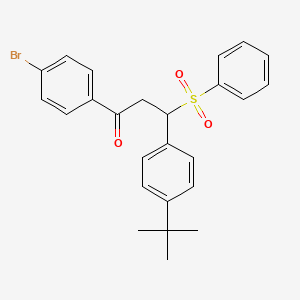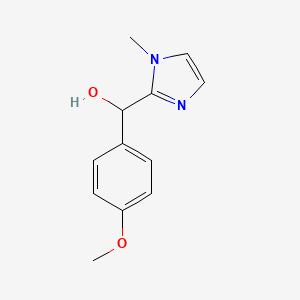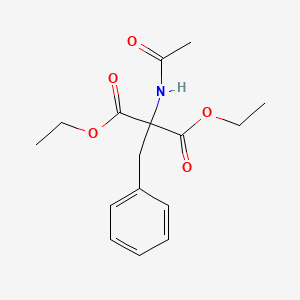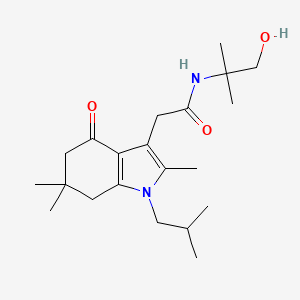![molecular formula C20H15ClN2O5S B4993735 4-{[(3-{[(4-chlorophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4993735.png)
4-{[(3-{[(4-chlorophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-{[(4-chlorophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid, commonly known as CS-1, is a chemical compound that has gained considerable attention in scientific research. It is a sulfonamide derivative of benzoic acid that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of CS-1 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the immune system, leading to the suppression of autoimmune diseases.
Biochemical and Physiological Effects:
CS-1 has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models. It has also been found to reduce the levels of reactive oxygen species, which are known to cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CS-1 is its high potency and selectivity towards cancer cells and inflammation. It has also been found to have low toxicity in animal models. However, its solubility in water is limited, which can pose challenges in lab experiments.
Direcciones Futuras
There are several future directions for CS-1 research. One potential area of study is the development of more efficient synthesis methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, CS-1 is a promising chemical compound that has shown potential in various scientific research applications. Its high potency and selectivity towards cancer cells and inflammation make it a valuable tool for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects. With continued research, CS-1 may prove to be a valuable therapeutic agent in the treatment of cancer, inflammation, and autoimmune diseases.
Métodos De Síntesis
The synthesis of CS-1 involves the reaction of 4-aminobenzoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure CS-1.
Aplicaciones Científicas De Investigación
CS-1 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. In cancer research, CS-1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
4-[[3-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S/c21-15-6-10-16(11-7-15)22-19(24)14-2-1-3-18(12-14)29(27,28)23-17-8-4-13(5-9-17)20(25)26/h1-12,23H,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERDOEXPVCYRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B4993658.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993673.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(2-methoxy-3-quinolinyl)methyl]methanamine](/img/structure/B4993689.png)

![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4993707.png)
![N'-(4-bromophenyl)-2-butyl-2-hydroxy-N'-[(4-methylphenyl)sulfonyl]hexanohydrazide](/img/structure/B4993708.png)
![ethyl N-[(5-bromo-3-pyridinyl)carbonyl]-beta-alaninate](/img/structure/B4993710.png)
![[(2-bromophenyl)(phenyl)methyl]formamide](/img/structure/B4993712.png)
![2-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4993743.png)
![4-({6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}carbonyl)morpholine](/img/structure/B4993751.png)

![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4993757.png)